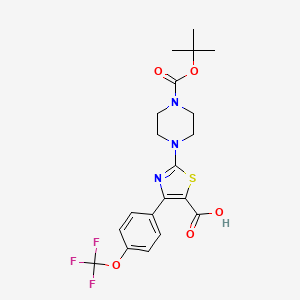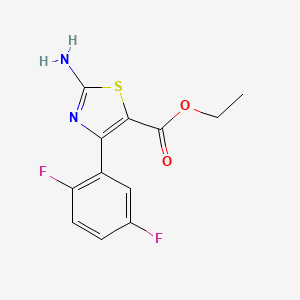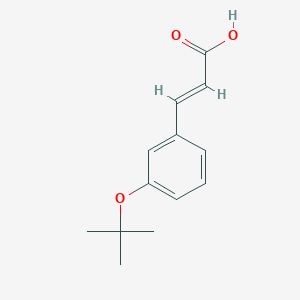
3-(3-Tert-butoxy-phenyl)-acrylic acid
説明
“3-(3-Tert-butoxy-phenyl)-acrylic acid” is a chemical compound. It is closely related to 3-(tert-butoxy)phenol and 3-(3-TERT-BUTOXY-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER . The molecular formula of the latter is C15H20O4 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids has been described . Another synthesis route involves the use of (4-(TERT-BUTOXY)PHENYL)METHANAMINE .科学的研究の応用
Organic Synthesis and Chemical Reactions :
- Matsumoto, Mori, and Akazome (2010) demonstrated the efficient formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates using hydrogen iodide in tert-butyl alcohol as the solvent. This process showcases the utility of tert-butyl-substituted phenyl rings in facilitating specific organic reactions (Matsumoto, Mori, & Akazome, 2010).
Solar Cell Applications :
- Kim et al. (2006) developed novel organic sensitizers, including compounds with tert-butyl and cyanoacrylic acid groups, for solar cell applications. Their research highlights the high efficiency of these sensitizers when anchored onto TiO2 film (Kim et al., 2006).
Antioxidant Development :
- Guo et al. (2020) synthesized a new antioxidant using tert-butyl and acrylic acid derivatives, demonstrating an efficient, green synthesis method with high yield and purity. This research illustrates the potential of tert-butyl-acrylic acid derivatives in creating effective antioxidants (Guo et al., 2020).
Polymer Science :
- Shefer et al. (1993) explored the synthesis of telomers of tert-butyl acrylate, which could be hydrolyzed to acrylic acid telomers. This research shows the versatility of tert-butyl acrylate in polymer science (Shefer et al., 1993).
Optoelectronic Properties :
- Fonkem et al. (2019) studied the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, demonstrating its potential as a nonlinear optical material. This research indicates the significant role of acrylic acid derivatives in optoelectronic applications (Fonkem et al., 2019).
Biomedical Applications :
- Grøndahl, Chandler-Temple, and Trau (2005) conducted research on the graft co-polymerization of acrylic acid with poly(3-hydroxybutyrate-co-3-hydroxyvalerate), highlighting the potential of acrylic acid derivatives in surface functionalization for tissue engineering (Grøndahl, Chandler-Temple, & Trau, 2005).
特性
IUPAC Name |
(E)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZBGYVDUSGMKZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC(=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tert-butoxy-phenyl)-acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)

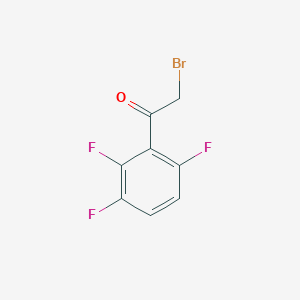
![(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B3043592.png)
![2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3043593.png)
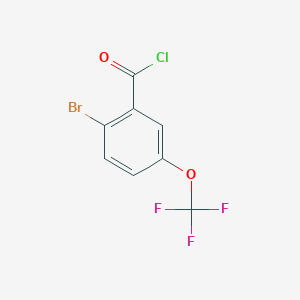
![2-Amino-3-(trifluoromethyl)-3H-imidazo[4,5-f]quinoline](/img/structure/B3043595.png)
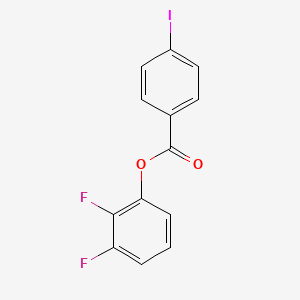
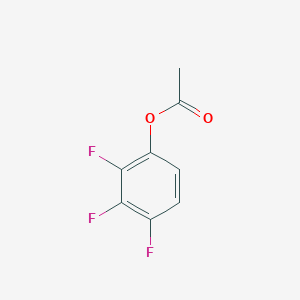
![Methyl 5,8-difluoro-4-(4-{[(2-methyl-2-propanyl)oxy]carbonyl}-1-piperazinyl)-2-quinolinecarboxylate](/img/structure/B3043601.png)

![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)
